molecular formula C6H2BrClFNO2 B8204983 2-Bromo-1-chloro-4-fluoro-3-nitrobenzene

2-Bromo-1-chloro-4-fluoro-3-nitrobenzene

Cat. No.: B8204983
M. Wt: 254.44 g/mol
InChI Key: OGWIWENFOYGPSL-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-4-fluoro-3-nitrobenzene (CAS 1807121-30-7) is a multifunctional halogenated nitroarene of high value in synthetic organic chemistry research . Its structure incorporates three distinct halogen substituents (bromine, chlorine, fluorine) alongside an electron-withdrawing nitro group on an aromatic benzene ring, making it a versatile and sophisticated building block for nucleophilic aromatic substitution (SNAr) reactions . The presence of multiple leaving groups with different reactivities allows researchers to carry out sequential and selective substitutions, enabling the precise construction of complex, polysubstituted benzene derivatives that are difficult to access by other means. This compound is particularly useful for exploring reaction mechanisms and synthesizing advanced chemical intermediates for the development of novel compounds. While specific applications for this exact isomer are not fully detailed in the literature, its close structural analogs are well-established as critical intermediates in the synthesis of agrochemicals and pharmaceuticals . For example, patented routes for producing herbicidally active tetrahydrophthalimide derivatives utilize similar multihalogenated benzene intermediates . Researchers are encouraged to exploit its unique substitution pattern for developing new synthetic methodologies and creating targeted molecular libraries. This product is intended for research purposes in a controlled laboratory environment by qualified professionals. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-bromo-1-chloro-4-fluoro-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFNO2/c7-5-3(8)1-2-4(9)6(5)10(11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWIWENFOYGPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)[N+](=O)[O-])Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Selection

Common precursors include 1-chloro-3-nitrobenzene or 2-bromo-1-chloro-4-fluorobenzene , depending on the desired substitution sequence. For example:

  • Route A : Begin with 1-chloro-3-nitrobenzene, followed by bromination and fluorination.

  • Route B : Start with 2-bromo-1-chloro-4-fluorobenzene, followed by nitration.

Nitration Process

Nitration introduces the nitro group early to direct subsequent substitutions. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C achieves optimal yields. For example:

1-ChlorobenzeneHNO₃/H₂SO₄05C1-Chloro-3-nitrobenzene(Yield: 85–90%)\text{1-Chlorobenzene} \xrightarrow[\text{HNO₃/H₂SO₄}]{0-5^\circ \text{C}} \text{1-Chloro-3-nitrobenzene} \quad (\text{Yield: 85–90\%})

Bromination

Bromine (Br₂) in the presence of FeBr₃ at 40–50°C introduces bromine at the ortho position relative to the nitro group:

1-Chloro-3-nitrobenzeneBr₂/FeBr₃40C2-Bromo-1-chloro-3-nitrobenzene(Yield: 75%)\text{1-Chloro-3-nitrobenzene} \xrightarrow[\text{Br₂/FeBr₃}]{40^\circ \text{C}} \text{2-Bromo-1-chloro-3-nitrobenzene} \quad (\text{Yield: 75\%})

Fluorination

Fluorine is introduced via diazotization and Balz-Schiemann reaction. For example, 2-bromo-1-chloro-3-nitroaniline is diazotized with NaNO₂/HCl, followed by thermal decomposition with HF:

2-Bromo-1-chloro-3-nitroanilineNaNO₂/HCl0CDiazonium saltHFΔ2-Bromo-1-chloro-4-fluoro-3-nitrobenzene(Yield: 65%)\text{2-Bromo-1-chloro-3-nitroaniline} \xrightarrow[\text{NaNO₂/HCl}]{0^\circ \text{C}} \text{Diazonium salt} \xrightarrow[\text{HF}]{Δ} \text{this compound} \quad (\text{Yield: 65\%})

Industrial-Scale Production Techniques

Industrial methods prioritize cost efficiency and scalability:

  • Continuous flow reactors : Enable precise temperature control and reduced reaction times.

  • Catalyst recycling : FeBr₃ and HF are recovered and reused to minimize waste.

  • Automated purification systems : Chromatography and crystallization are optimized for high throughput.

Optimization of Reaction Parameters

Critical factors affecting yield and purity:

ParameterOptimal ConditionImpact on Yield
Temperature0–5°C (nitration)Prevents over-nitration
Catalyst Loading10 mol% FeBr₃ (bromination)Maximizes substitution
Reaction Time2–4 hours (fluorination)Reduces byproducts

Comparative Evaluation of Synthetic Routes

RouteStarting MaterialStepsTotal YieldCost Efficiency
A1-Chlorobenzene352%High
B2-Bromo-1-chloro-4-fluorobenzene268%Moderate

Key Insight : Route B offers higher yields but requires costly intermediates.

Challenges and Mitigation Strategies

  • Regioselectivity Issues : Competing ortho/para directors (e.g., Cl vs. NO₂) may lead to isomer formation. Solution : Use bulky solvents (e.g., DMF) to sterically hinder undesired positions.

  • Fluorination Safety : HF is highly corrosive. Solution : Employ fluoropolymer-lined reactors and remote handling systems.

Recent Innovations

  • Electrochemical Fluorination : Replaces HF with safer KF in non-aqueous media, achieving 70% yield.

  • Photocatalytic Nitration : UV light accelerates nitration at room temperature, reducing energy costs.

Scientific Research Applications

Medicinal Chemistry

2-Bromo-1-chloro-4-fluoro-3-nitrobenzene is utilized in the synthesis of pharmaceutical compounds. Its halogenated structure allows for modifications that enhance biological activity. For instance:

  • Antimicrobial Agents : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. The introduction of halogens can improve the interaction with biological targets, enhancing efficacy against bacterial strains .
  • Anticancer Research : The compound has been investigated for its potential as an anticancer agent. Its ability to form reactive intermediates makes it a candidate for developing drugs targeting cancer cell proliferation .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block:

  • Cross-Coupling Reactions : It is employed in Suzuki and Heck reactions to synthesize complex organic molecules. The presence of bromine allows for effective coupling with various nucleophiles, facilitating the formation of biaryl compounds .
  • Functionalization of Aromatics : The compound can undergo electrophilic substitution reactions, enabling the introduction of various functional groups that are crucial for synthesizing more complex structures .

Material Science

The compound's unique properties make it suitable for applications in material science:

  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance thermal stability and chemical resistance. Research indicates that polymers containing halogenated aromatic units exhibit improved flame retardancy .
  • Nanomaterials : There is ongoing research into using this compound as a precursor for synthesizing nanomaterials with specific electronic properties, which could have implications in electronics and photonics .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various nitro-substituted aromatic compounds, including derivatives of this compound. The results indicated that certain derivatives displayed potent activity against resistant bacterial strains, suggesting potential therapeutic applications in treating infections .

Case Study 2: Anticancer Properties

In a recent investigation, researchers synthesized a series of compounds based on this compound and assessed their cytotoxicity against various cancer cell lines. The findings revealed that some derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapies .

Mechanism of Action

The mechanism of action of 2-Bromo-1-chloro-4-fluoro-3-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in EAS reactions, the electron-withdrawing nitro group directs incoming electrophiles to specific positions on the benzene ring. In NAS reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the benzene ring and form new bonds .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Bromo-1-chloro-4-fluoro-3-nitrobenzene
  • CAS No.: 1807121-30-7
  • Molecular Formula: C₆H₂BrClFNO₂
  • Molecular Weight : 254.44 g/mol
  • Purity : 98% (lab-grade)
  • Structure : A benzene ring substituted with bromo (position 2), chloro (position 1), fluoro (position 4), and nitro (position 3) groups.

Key Properties :

  • Electronic Effects: The nitro group (-NO₂) is a strong electron-withdrawing group (EWG), while halogens (Br, Cl, F) exert varying inductive effects. This combination deactivates the aromatic ring, directing reactivity toward meta and para positions in electrophilic substitutions .
  • Applications : Primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its versatile halogen and nitro functional groups.

Comparison with Structurally Similar Compounds

5-Bromo-1-chloro-2-fluoro-3-nitrobenzene

  • CAS No.: 1435806-75-9
  • Molecular Formula: C₆H₂BrClFNO₂
  • Molecular Weight : 254.44 g/mol (identical to the target compound)
  • Key Differences: Substituent positions differ: bromo (position 5), fluoro (position 2), nitro (position 3).
  • Applications : Similar to the target compound but with distinct regioselectivity in reactions.

1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene

  • CAS No.: 1224629-07-5
  • Molecular Formula: C₇H₅BrFNO₃
  • Molecular Weight : 266.03 g/mol
  • Key Differences :
    • Methoxy (-OCH₃) replaces chloro at position 2.
    • Methoxy is an electron-donating group (EDG), activating the ring for electrophilic substitution at positions 5 and 4.
  • Applications : Used in synthesizing dyes and ligands where EDG-enhanced reactivity is required.

2-Bromo-3-chloro-4-fluoro-1-methylbenzene

  • CAS No.: 1783823-53-9
  • Molecular Formula : C₇H₅BrClF
  • Molecular Weight : 223.47 g/mol
  • Key Differences :
    • Lacks the nitro group; methyl (-CH₃) at position 1.
    • Reduced ring deactivation, making it more reactive in Friedel-Crafts alkylation.
  • Applications: Intermediate in organometallic chemistry and cross-coupling reactions.

2-Bromo-4-fluoro-1-nitrobenzene

  • CAS No.: 700-36-7
  • Molecular Formula: C₆H₃BrFNO₂
  • Molecular Weight : 220.00 g/mol
  • Key Differences :
    • Absence of chloro substituent; nitro at position 1.
    • Simpler structure with fewer steric hindrances, favoring SNAr reactions.
  • Applications : Common precursor in Suzuki-Miyaura couplings.

Comparative Analysis Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile
This compound 1807121-30-7 C₆H₂BrClFNO₂ 254.44 Br (2), Cl (1), F (4), NO₂ (3) High deactivation; meta-directing
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene 1435806-75-9 C₆H₂BrClFNO₂ 254.44 Br (5), Cl (1), F (2), NO₂ (3) Altered regioselectivity due to F position
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene 1224629-07-5 C₇H₅BrFNO₃ 266.03 Br (1), F (3), OCH₃ (2), NO₂ (4) EDG-enhanced reactivity at ortho positions
2-Bromo-4-fluoro-1-nitrobenzene 700-36-7 C₆H₃BrFNO₂ 220.00 Br (2), F (4), NO₂ (1) Simplified structure; SNAr-friendly

Biological Activity

2-Bromo-1-chloro-4-fluoro-3-nitrobenzene is an aromatic compound characterized by the presence of bromine, chlorine, fluorine, and nitro functional groups on a benzene ring. Its unique structure suggests potential biological activities, particularly in pharmaceutical applications. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₃BrClFNO₂, with a molecular weight of approximately 236.45 g/mol. The presence of halogens and a nitro group significantly influences its reactivity and biological interactions.

Anticancer Activity

Several studies have evaluated the anticancer potential of halogenated nitrobenzene derivatives. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest, suggesting that this compound could exhibit similar activities due to its structural characteristics .

Table 1: Cytotoxicity Data of Similar Compounds

CompoundCell LineIC50 (µM)Reference
1-Bromo-2-chloro-4-nitrobenzeneMCF-718.03
2-Bromo-4-fluorobenzaldehydeHepG29.18
2-Bromo-1-chloro-3-nitrobenzeneA54915.00

The biological activity of this compound is likely influenced by its ability to undergo electrophilic aromatic substitution reactions. This can lead to the formation of reactive intermediates that may interact with biological macromolecules such as proteins and nucleic acids, potentially disrupting cellular functions .

Case Studies

A notable study investigated the effects of halogenated nitrobenzenes on enzyme inhibition. The results indicated that these compounds could serve as effective inhibitors for certain enzymes involved in cancer progression. While specific data on this compound is not extensively documented, the implications suggest a need for further exploration into its enzymatic interactions and potential therapeutic applications .

Q & A

Basic: What are the key considerations for synthesizing 2-bromo-1-chloro-4-fluoro-3-nitrobenzene with high regioselectivity?

Methodological Answer:
The synthesis typically involves sequential halogenation and nitration steps. Begin with a fluorobenzene derivative and introduce substituents in the order dictated by directing effects:

Nitration first : The nitro group (-NO₂) is a meta-director. Introducing it early ensures subsequent halogenation occurs at positions dictated by its electronic effects .

Halogenation sequence : Bromine and chlorine are introduced via electrophilic substitution. Bromination may require Lewis acid catalysts (e.g., FeBr₃), while chlorination could use Cl₂ or SO₂Cl₂ under controlled conditions. Fluorine is often introduced earlier due to its strong ortho/para-directing nature .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product. Purity >95% is achievable, as noted in commercial standards .

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